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Compound of Interest

Compound Name: Ji-101

Cat. No.: B1683799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical
development, and clinical evaluation of Ji-101, a novel oral multi-kinase inhibitor. The
information is compiled from available preclinical and clinical study data to serve as a resource
for researchers and professionals in the field of oncology drug development.

Introduction

Ji-101 (also known as ¢gil842) is a potent, orally bioavailable small molecule inhibitor targeting
three key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular
Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor
beta (PDGFR[), and Ephrin type-B receptor 4 (EphB4).[1][2][3] Developed by Gilead Sciences,
Inc., Ji-101 was investigated for the treatment of advanced solid tumors.[1] Its unique targeting
of EphB4, in addition to the well-established VEGFR2 and PDGFR[3 pathways, distinguished it
from other anti-angiogenic agents in development.[1][2][3][4] Despite promising preclinical
data, the clinical development of Ji-101 was ultimately discontinued.[1]

Preclinical Development

The preclinical evaluation of Ji-101 involved a series of in vitro and in vivo studies to
characterize its pharmacological profile.

2.1. In Vitro Studies
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Ji-101 demonstrated potent inhibitory activity against its target kinases in various assays.

Table 1: In Vitro Activity of Ji-101

Assay Type Target Potency Reference
Enzymatic and Cell- VEGFR2, EphB4,

<100 nM [5][6]
based Assays PDGFRp

A broad kinase screen of 445 kinases revealed that Ji-101 is highly selective for angiogenic
kinases.[5][6]

2.2. In Vivo Studies
Preclinical efficacy was evaluated in mouse xenograft models.

Table 2: In Vivo Efficacy of Ji-101

Animal Model Tumor Type Treatment Outcome Reference

Greater efficacy

Ji-101 co- with no
Mouse MDA-MB-231 o ) o
administered increased toxicity  [5][6]
Xenotransplant (Breast Cancer) ) ]
with paclitaxel compared to

single agents.

2.3. Safety Pharmacology

Good Laboratory Practice (GLP) toxicology studies were conducted in rats and dogs to support
the initiation of clinical trials.[5][6]

Clinical Development

Ji-101 progressed to Phase 1/2 clinical trials to evaluate its safety, tolerability,
pharmacokinetics (PK), and preliminary efficacy in patients with advanced solid tumors.

3.1. Phase 1/2 Clinical Trial (NCT00842335)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/70/8_Supplement/17/562009/Abstract-17-Preclinical-and-phase-1-trial-results
https://aacrjournals.org/mct/article/8/12_Supplement/B11/237406/Abstract-B11-Preclinical-and-preliminary-phase-1
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/70/8_Supplement/17/562009/Abstract-17-Preclinical-and-phase-1-trial-results
https://aacrjournals.org/mct/article/8/12_Supplement/B11/237406/Abstract-B11-Preclinical-and-preliminary-phase-1
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/70/8_Supplement/17/562009/Abstract-17-Preclinical-and-phase-1-trial-results
https://aacrjournals.org/mct/article/8/12_Supplement/B11/237406/Abstract-B11-Preclinical-and-preliminary-phase-1
https://aacrjournals.org/cancerres/article/70/8_Supplement/17/562009/Abstract-17-Preclinical-and-phase-1-trial-results
https://aacrjournals.org/mct/article/8/12_Supplement/B11/237406/Abstract-B11-Preclinical-and-preliminary-phase-1
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated

dose (MTD) of Ji-101.[7]

Table 3: Phase 1/2 Clinical Trial Design (NCT00842335)

Parameter Description

Reference

Phase 1/2

[1]

A Multicenter, Phase 1/2,
Open-Label, Dose-Escalation
Study of JI-101, an Oral

Title . o [1]
Angiogenesis Inhibitor, in
Patients With Advanced Solid
Tumors

Status Completed [1]

To determine the maximum

Primary Objective )
tolerated dose (MTD) of Ji-101.

[7]

Oral daily dosing at 100 mg,

Dosing Regimen
200 mg, and 400 mg.

[4][6]

3.2. Phase 1/2 Clinical Trial (NCT01149434)

This study evaluated Ji-101 in combination with everolimus and as a single agent in specific

patient cohorts.[8]

Table 4: Phase 1/2 Clinical Trial Design (NCT01149434)
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Parameter Description Reference

Phase 1/2 [1]

Drug- Drug Interaction Study of
JI-101 & Everolimus in
Advanced Solid Tumors,
_ Expansion Pharmacodynamic

Title ) [1]
Study of JI-101 in Advanced
Low Grade Endocrine Tumors,
Ovarian Cancers or K-RAS

Mutant Colon Cancers

Status Terminated [1]

4 patients received single
agent everolimus (10 mg),
followed by everolimus (10 mg)
PK Cohort , . [1][2]
and Ji-101 (200 mg) in
combination, and then single

agent Ji-101 (200 mg).

11 patients with ovarian cancer
received single agent Ji-101 at

PD Cohort , , [1][2]
200 mg twice daily for 28-day

cycles.

3.3. Clinical Findings

o Safety and Tolerability: Ji-101 was generally well-tolerated as a single agent and in
combination with everolimus.[1][2] Common adverse events included hypertension, nausea,
and abdominal pain.[1][2] No serious adverse events were reported in the pilot study.[1][2]

e Pharmacokinetics: A drug-drug interaction was observed, with Ji-101 increasing the
exposure of everolimus by approximately 22%.[1][2][3]

o Efficacy: The majority of patients had stable disease at the first restaging scans (two
months), but no objective responses according to RECIST criteria were observed.[1][2][3]
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Experimental Protocols

Detailed experimental protocols for Ji-101 are not extensively published. The following are
high-level descriptions based on available information.

4.1. In Vitro Kinase Assays Standard enzymatic and cell-based assays were utilized to
determine the inhibitory activity of Ji-101 against VEGFR2, PDGFR[3, and EphB4. These
assays typically involve incubating the purified kinase with its substrate and ATP in the
presence of varying concentrations of the inhibitor. The resulting kinase activity is then
measured, often through phosphorylation of the substrate, to calculate the IC50 value.

4.2. Cell Viability Assays To assess the effect of Ji-101 in combination with other agents,
cancer cell lines were seeded in 96-well plates.[9] The cells were then incubated with Ji-101
and/or other compounds for a specified period (e.g., 96 hours).[9] Cell viability was
subsequently measured using a metabolic assay such as the MTS assay.[9]

4.3. In Vivo Xenograft Studies Human tumor cells (e.g., MDA-MB-231) were implanted into
immunocompromised mice. Once tumors were established, mice were treated with Ji-101, a
combination agent (e.g., paclitaxel), or vehicle control.[5][6] Tumor volume was measured
regularly to assess treatment efficacy. At the end of the study, tumors were excised and
weighed.

4.4. Clinical Pharmacokinetic Analysis In the drug-drug interaction study, blood samples were
collected from patients at multiple time points before and after dosing with everolimus alone, Ji-
101 alone, and the combination.[8] Plasma concentrations of the drugs were then measured
using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic
parameters such as Cmax, Tmax, and AUC.

Visualizations

5.1. Signaling Pathways
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Caption: Mechanism of action of Ji-101, inhibiting VEGFR2, PDGFR[3, and EphB4 to block
downstream signaling pathways involved in angiogenesis and tumor growth.

5.2. Experimental Workflow
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Caption: High-level workflow for the discovery and development of Ji-101, from lead

optimization through clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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